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molecular formula C13H14O B8762531 3-Benzylcyclohex-2-en-1-one

3-Benzylcyclohex-2-en-1-one

Cat. No. B8762531
M. Wt: 186.25 g/mol
InChI Key: KOXOMBOOVTWPNC-UHFFFAOYSA-N
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Patent
US05962403

Procedure details

A 500-ml four-necked flask equipped with a thermometer and a condenser was charged with 2.4 g of a piece of magnesium and 120 ml of absolute ether, to which a part of 17 g of benzyl bromide was added with heating. After a reaction started, the remaining amount of benzyl bromide was added dropwise to such a degree that reflux continued. After completion of the drop addition, the resultant mixture was stirred further for 1 hour at room temperature to obtain a liquid reaction mixture. A 500-ml four-necked flask equipped with a thermometer was charged with a suspension of 1 g of copper iodide in 60 ml of absolute ether, to which the liquid reaction mixture was added dropwise at -5° C. After stirring the resultant mixture for 1 hour at the same temperature, it was cooled to -20° C. A solution of 8.6 g of 2-cyclohexen-1-one in 10 ml of absolute ether was added dropwise to the mixture, and the temperature of the resulting liquid reaction mixture was then raised to room temperature while stirring for 24 hours. The liquid reaction mixture was washed with water, dried, filtered and concentrated, and 21 g of the resulting crude product were purified by column chromatography, thereby obtaining 9.6 g (yield: 57%) of 3-benzylcyclohexenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.6 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Quantity
1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]1(=[O:16])[CH2:15][CH2:14][CH2:13][CH:12]=[CH:11]1>CCOCC.[Cu](I)I>[CH2:2]([C:12]1[CH2:13][CH2:14][CH2:15][C:10](=[O:16])[CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
while stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml four-necked flask equipped with a thermometer and a condenser
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
that reflux
ADDITION
Type
ADDITION
Details
After completion of the drop addition
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
A 500-ml four-necked flask equipped with a thermometer
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture
ADDITION
Type
ADDITION
Details
was added dropwise at -5° C
CUSTOM
Type
CUSTOM
Details
the temperature of the resulting liquid reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then raised to room temperature
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
21 g of the resulting crude product were purified by column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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